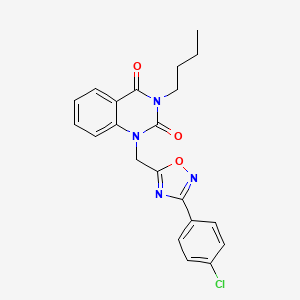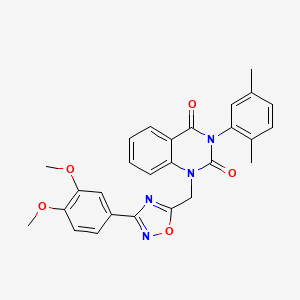
Methyl 4-oxo-1-(phenylsulfonyl)-2-(trifluoromethyl)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
The synthesis of methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of piperidine derivatives with benzenesulfonyl chloride under controlled conditions The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonylated productIndustrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential as enzyme inhibitors, which can be useful in understanding biological pathways and developing new drugs.
Medicine: Due to its structural features, it has been explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged
Mecanismo De Acción
The mechanism of action of methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
Methyl 4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate: Lacks the benzenesulfonyl group, which may result in different biological activities.
1-(Benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
4-Oxo-2-(trifluoromethyl)piperidine-2-carboxylate: Without the benzenesulfonyl group, leading to different chemical properties and applications
Propiedades
Fórmula molecular |
C14H14F3NO5S |
|---|---|
Peso molecular |
365.33 g/mol |
Nombre IUPAC |
methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C14H14F3NO5S/c1-23-12(20)13(14(15,16)17)9-10(19)7-8-18(13)24(21,22)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Clave InChI |
PQJJJHKDFIGXNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(=O)CCN1S(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide](/img/structure/B14964425.png)
![N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964437.png)


![ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)
![5-(4-isopropylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B14964472.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14964486.png)
![3-[(4-Ethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964492.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylbutyl)acetamide](/img/structure/B14964495.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)oxy]ethanol](/img/structure/B14964499.png)
![N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide](/img/structure/B14964500.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964506.png)
